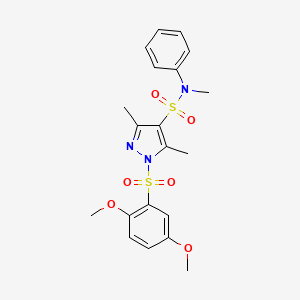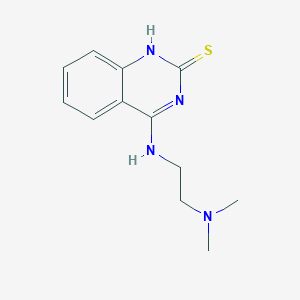
1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H16FNO2S and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
A crucial aspect of scientific research involving this compound is its chemical synthesis and characterization. The synthesis of similar fluorophenyl compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, involves multi-step nucleophilic substitution reactions and ester hydrolysis, starting from commercially available precursors. These processes underscore the complexity and the need for precise methodologies in synthesizing such compounds, which are confirmed through spectral analysis techniques like NMR and MS spectrum Zhihui Zhou et al., 2021.
Antimicrobial and Antipathogenic Activity
Compounds with a similar structure have been investigated for their antimicrobial and antipathogenic potential. For example, a study on acylthioureas with various halogenated aryl substituents demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This suggests potential applications of related compounds in developing new antimicrobial agents with antibiofilm properties Carmen Limban et al., 2011.
Neuroimaging and Neuroinflammation Studies
Another area of application is in neuroimaging, particularly in studying neuroinflammation and neurodegenerative diseases. For instance, derivatives of similar structural frameworks have been utilized in developing PET imaging agents targeting specific receptors in the brain, such as the serotonin 5-HT1A receptors and the colony-stimulating factor 1 receptor (CSF1R). These imaging agents help in understanding the role of these receptors in various neuropsychiatric disorders and can aid in the development of therapeutic strategies A. Horti et al., 2019.
Material Science Applications
Additionally, the structural motifs present in this compound are also relevant in material science, particularly in the development of fluorescent materials and polymers. For example, compounds containing thiophene and furan units have been synthesized for their potential applications in heat-sensitive devices, leveraging their inherent fluorescence properties that can be modulated through thermal processes C. Sánchez et al., 2015.
Antiprotozoal Activity
Research has also been conducted on the antiprotozoal activity of compounds bearing furan and thiophene moieties. These studies are crucial for the development of new treatments for protozoal infections, indicating the potential therapeutic applications of such compounds M. Ismail et al., 2004.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S/c20-14-5-3-13(4-6-14)19(9-10-19)18(22)21-12-15-7-8-16(23-15)17-2-1-11-24-17/h1-8,11H,9-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBUSGZJJZMBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)




![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide](/img/structure/B2531458.png)
![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)
![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)
